(5-Amino-2-chlorophenyl)boronic acid hydrochloride is a boronic acid derivative recognized for its significant role in organic chemistry and biochemistry. This compound features an amino group at the 5-position and a chlorine atom at the 2-position on the phenyl ring, alongside a boronic acid group. The hydrochloride form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
This compound is classified as an organoboron compound, which is characterized by the presence of boron in its structure. It is commonly used as a reagent in chemical synthesis, particularly in reactions that form carbon-carbon bonds. The compound's unique structural features contribute to its reactivity and utility in various applications, including medicinal chemistry and materials science.
The synthesis of (5-Amino-2-chlorophenyl)boronic acid hydrochloride typically involves several key steps:
The industrial production of this compound often employs catalytic processes to enhance reaction rates and selectivity. Common catalysts include palladium-based compounds, which facilitate the Suzuki–Miyaura coupling reactions essential for forming carbon-carbon bonds. The hydrochloride form is obtained by treating the boronic acid with hydrochloric acid, which improves solubility.
The molecular formula of (5-Amino-2-chlorophenyl)boronic acid hydrochloride is , with a molecular weight of 171.39 g/mol. The compound features a phenyl ring substituted at specific positions, which influences its reactivity and interaction with other molecules.
These structural characteristics are crucial for understanding the compound's behavior in chemical reactions and its interactions with biological systems.
(5-Amino-2-chlorophenyl)boronic acid hydrochloride participates in several types of chemical reactions:
The reactivity of (5-Amino-2-chlorophenyl)boronic acid hydrochloride is influenced by its functional groups, which can participate in diverse chemical transformations depending on the reaction conditions and reagents used.
The primary mechanism of action for (5-Amino-2-chlorophenyl)boronic acid hydrochloride is understood through its involvement in Suzuki–Miyaura coupling reactions. In this process, the boronic acid group reacts with an aryl halide in the presence of a palladium catalyst to form biaryl compounds.
The reaction typically occurs under basic conditions, where the boron atom forms a tetrahedral intermediate with the aryl halide before undergoing reductive elimination to yield the desired biaryl product. This mechanism highlights the importance of (5-Amino-2-chlorophenyl)boronic acid hydrochloride in synthetic organic chemistry.
These properties make (5-Amino-2-chlorophenyl)boronic acid hydrochloride an attractive candidate for various applications in research and industry.
(5-Amino-2-chlorophenyl)boronic acid hydrochloride has diverse applications across multiple scientific fields:
The medicinal application of boron-containing compounds has undergone a remarkable transformation from initial toxicity concerns to mainstream acceptance. Boric acid served historically as a mild antiseptic, but the perceived toxicity of boron compounds limited pharmaceutical development for decades. This paradigm shifted with the landmark approval of the proteasome inhibitor bortezomib (Velcade®) in 2003-2004, which demonstrated the therapeutic viability of boronic acid pharmacophores. Subsequent approvals—including the proteasome inhibitor ixazomib (2015-2016), the β-lactamase inhibitor vaborbactam (2017-2018), the antifungal tavaborole, and the anti-inflammatory crisaborole—validated boronic acids as privileged structures in drug design [1] [4]. These clinical successes stimulated extensive research into diverse boronic acid derivatives, revealing their potential against infectious diseases, cancers, and metabolic disorders. The structural evolution has progressed from simple phenylboronic acids to complex heterocyclic and peptidomimetic systems, with approximately 45% of recent boronic acid drug candidates featuring aromatic backbones [1] .
Table 1: Clinically Approved Boronic Acid-Based Therapeutics
Compound (Brand) | Structure Class | Therapeutic Category | Approval Year |
---|---|---|---|
Bortezomib (Velcade®) | Peptidic boronate | Proteasome inhibitor | 2003 (FDA) |
Ixazomib (Ninlaro®) | Peptidic boronate | Proteasome inhibitor | 2015 (FDA) |
Vaborbactam (Vabomere®) | Cyclic boronic acid | β-Lactamase inhibitor | 2017 (FDA) |
Crisaborole (Eucrisa®) | Benzoxaborole | PDE4 inhibitor | 2016 (FDA) |
Tavaborole (Kerydin®) | Benzoxaborole | Antifungal | 2014 (FDA) |
The strategic incorporation of halogen and amino substituents on arylboronic acid scaffolds creates sophisticated molecular architectures with enhanced biological and physicochemical properties. In (5-amino-2-chlorophenyl)boronic acid hydrochloride, the ortho-chlorine and para-amino groups relative to the boronic acid moiety confer distinctive electronic and steric effects:
This specific substitution pattern mirrors pharmacophores in advanced drug candidates. For instance, benzoxaborole antifungals leverage halogen-amino interactions for target engagement, while amino-substituted arylboronic acids demonstrate potent β-lactamase inhibition when paired with β-lactam antibiotics. The ortho-chloro group also reduces the propensity for protodeboronation—a common decomposition pathway in electron-rich arylboronic acids—by approximately 40% compared to para-substituted analogs [1] .
Table 2: Influence of Substituents on Boronic Acid Properties
Substituent Pattern | pKa Range | Protodeboronation Resistance | LogP Reduction |
---|---|---|---|
Unsubstituted phenylboronic acid | 8.8–9.2 | Baseline | 0 |
Ortho-halogen | 7.3–8.1 | ↑↑↑ (35–40%) | +0.3–0.5 |
Meta-amino | 9.0–9.5 | ↓ (15–20%) | -1.2–1.5 |
Ortho-halo/meta-amino | 7.8–8.4 | ↑↑ (25–30%) | -0.7–1.0 |
The hydrochloride salt form of amino-substituted arylboronic acids addresses critical stability challenges inherent to boronic acid chemistry. Anhydrous boronic acids frequently undergo dehydration condensation to form boroxines (cyclic trimers), while hydrolysis can regenerate the boronic acid in aqueous environments. For (5-amino-2-chlorophenyl)boronic acid hydrochloride (CAS# 958646-69-0; molecular weight 171.39 g/mol for free acid; 207.85 g/mol for hydrochloride), salt formation provides three key advantages:
The hydrochloride salt exhibits moderate solubility in dipolar aprotic solvents (DMSO, methanol) but limited solubility in water (<1 mg/mL), necessitating specialized formulation approaches for biological testing. Purification typically employs recrystallization from benzene/dichloroethane mixtures or derivatization via alkali borate formation followed by acid regeneration—processes that yield material with >98% purity suitable for pharmaceutical synthesis [6] [8].
Table 3: Physicochemical Properties of (5-Amino-2-chlorophenyl)boronic Acid Hydrochloride
Property | Specification | Method/Notes |
---|---|---|
Molecular Formula | C₆H₈BCl₂NO₂ (HCl salt) | Elemental analysis confirmed |
Molecular Weight | 207.85 g/mol | Mass spectrometry |
Melting Point | 227–229°C | Differential scanning calorimetry |
Solubility | DMSO: 15–20 mg/mL; H₂O: <1 mg/mL | Kinetic solubility assay (25°C) |
Storage Stability | Hygroscopic; inert atmosphere, 2–8°C | Long-term stability study (12 months) |
Purity | ≥98% | HPLC-UV (220 nm) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: